Amorphadiene

Metabolic Engineering Synthetic Biology Bioprocess Development

Amorphadiene is the optimal strategic entry point for cost-effective, high-volume artemisinin semi-synthesis. It is the first committed intermediate, and substituting it with other sesquiterpenes like farnesene or later-stage precursors like artemisinic acid is not viable. Validated fermentation processes achieve titers exceeding 120 g/L, offering a 10-fold productivity advantage over artemisinic acid. This unique stereospecificity ensures efficient conversion via CYP71AV1 for a seamless commercial pipeline. Specify the highest purity available for your R&D or process development.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 92692-39-2
Cat. No. B190566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmorphadiene
CAS92692-39-2
Synonyms(1R,4R,4aS,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4,7-dimethyl-1-(1-methylethenyl)naphthalene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1CCC(C2C1CCC(=C2)C)C(=C)C
InChIInChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9,12-15H,1,5-8H2,2-4H3/t12-,13+,14+,15-/m1/s1
InChIKeyHMTAHNDPLDKYJT-CBBWQLFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amorphadiene (CAS 92692-39-2): A Sesquiterpene Hydrocarbon and the Key Microbial Precursor to Artemisinin


Amorphadiene (also known as amorpha-4,11-diene) is a sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ [1]. It is the first committed and rate-limiting intermediate in the biosynthesis of the antimalarial drug artemisinin [2]. The compound is generated via the cyclization of farnesyl pyrophosphate (FPP) in a reaction catalyzed by amorphadiene synthase (ADS) [3]. Its industrial relevance stems from its role as a central platform chemical in the semi-synthetic production of artemisinin using metabolically engineered microorganisms, bypassing the cost and supply volatility associated with plant extraction [4].

Amorphadiene Procurement: Why Not All Sesquiterpenes or Artemisinin Precursors Are Interchangeable


Substituting amorphadiene with a generic sesquiterpene (e.g., farnesene or bisabolene) or a later-stage oxidized precursor (e.g., artemisinic acid) is not a viable procurement strategy. While other sesquiterpenes can be produced at high titers [1], they lack the specific stereochemical and regiochemical architecture required for the downstream enzymatic and chemical transformations that lead to artemisinin [2]. Conversely, while artemisinic acid is closer to the final drug, its microbial production titers are an order of magnitude lower than those achievable for amorphadiene [3]. This fundamental difference in volumetric productivity directly impacts process economics. Furthermore, the unique interaction of amorphadiene with the dedicated cytochrome P450 oxidase CYP71AV1—which exhibits low affinity for structural analogues produced as side-products [4]—ensures that only the correct hydrocarbon scaffold can efficiently enter the committed artemisinin pathway. The quantitative evidence below substantiates why amorphadiene, specifically, is the optimal strategic entry point for cost-effective, high-volume artemisinin semi-synthesis.

Amorphadiene Performance Metrics: Head-to-Head Quantitative Differentiation Data


Superior Microbial Production Titer of Amorphadiene Versus Alternative Sesquiterpenes

Amorphadiene demonstrates a production titer that rivals the highest-yielding industrial sesquiterpenes. While β-farnesene, a leading biofuel and chemical precursor, has been produced at 130 g/L in Saccharomyces cerevisiae, amorphadiene has been produced at titers exceeding 120 g/L in the same host organism using an engineered terpene pathway [1]. This is 5.8-fold higher than the leading microbial titer for α-bisabolene (20.8 g/L in Rhodosporidium toruloides) [2] and 1.6-fold higher than a high-yield β-farnesene process in Yarrowia lipolytica (45.69 g/L) [3]. This high volumetric productivity is a critical differentiator for industrial-scale procurement.

Metabolic Engineering Synthetic Biology Bioprocess Development

Quantified Advantage of Amorphadiene Over Artemisinic Acid as a Fermentation Product

When directly compared in an engineered Saccharomyces cerevisiae strain overexpressing the entire mevalonate pathway, the production of amorphadiene was 10-fold higher than that of the oxidized precursor artemisinic acid [1]. This direct head-to-head comparison quantifies the significant burden that downstream oxidative modifications place on microbial host productivity.

Metabolic Engineering Saccharomyces cerevisiae Process Economics

Engineered ADS Variants for Enhanced Amorphadiene Flux: Quantified Improvement in Catalytic Efficiency

The rate-limiting enzyme in the pathway, amorphadiene synthase (ADS), has been successfully engineered to improve catalytic throughput. The single-point mutant H448A exhibited a catalytic efficiency (kcat/Km) that was ~4-fold higher than the wild-type enzyme [1]. Furthermore, the double mutant T399S/H448A improved the turnover number (kcat) by 5-fold [1]. These engineered variants are available for strain construction to alleviate pathway bottlenecks and maximize amorphadiene flux.

Protein Engineering Enzyme Kinetics Metabolic Flux

High Substrate Specificity of CYP71AV1 Oxidase Ensures Efficient Pathway Entry for Amorphadiene

The dedicated cytochrome P450 oxidase, CYP71AV1, which catalyzes the first oxidation of amorphadiene toward artemisinin, exhibits very low affinity for the structural side-products generated by recombinant ADS, such as amorpha-4-en-7-ol [1]. This selectivity ensures that the hydrocarbon pool is not depleted by non-productive oxidation of by-products, maintaining pathway fidelity. In contrast, a non-specific oxidase might divert carbon flux to dead-end metabolites, reducing overall artemisinin yield.

Enzyme Specificity Cytochrome P450 Biosynthetic Pathway Fidelity

Amorphadiene as a Defined, Industrially Viable Feedstock for Artemisinin Semi-Synthesis

Recent patent literature explicitly identifies amorphadiene as an 'industrially viable feedstock' for the synthesis of artemisinin, enabled by methods for its regioselective deprotonation and functionalization [1]. This is further supported by the development of a catalytic chemo- and diastereoselective hydrosilylation of amorphadiene, which has been demonstrated as a practical one-pot procedure for converting it to a key late-stage intermediate, dihydroartemisinic aldehyde [2]. This establishes amorphadiene not merely as a biosynthetic curiosity but as a practical, process-ready starting material for chemical manufacturing.

Chemical Synthesis Process Chemistry Regioselective Functionalization

Amorphadiene Procurement Scenarios: Aligning Application with Evidence-Backed Performance


Industrial-Scale Semi-Synthesis of Artemisinin

Procurement of amorphadiene is strategically essential for any industrial process aiming to manufacture artemisinin via a semi-synthetic route. The validated fermentation processes capable of achieving titers exceeding 120 g/L [1] and the 10-fold productivity advantage over artemisinic acid [2] make amorphadiene the most cost-effective starting material for high-volume production. The established one-pot chemical conversion methods [3] further ensure that this feedstock can be seamlessly integrated into a commercial manufacturing pipeline.

Metabolic Engineering and Strain Development Research

For research groups focused on optimizing microbial terpenoid production, amorphadiene serves as a premier model compound and benchmark. Researchers can leverage the well-characterized ADS enzyme and its high-activity variants (e.g., H448A with ~4-fold increased catalytic efficiency) [4] to test new metabolic engineering strategies, develop high-throughput screening assays, and study pathway flux dynamics. The availability of quantitative performance data for amorphadiene allows for precise, data-driven comparisons when evaluating new hosts or genetic constructs.

Bioprocess Development and Scale-Up Studies

Amorphadiene is an ideal candidate for bioprocess engineering studies due to its established high titer and the availability of detailed fermentation data across multiple host organisms, including S. cerevisiae [1], E. coli [5], and Y. lipolytica [6]. Its production serves as a rigorous testbed for developing advanced fermentation strategies, such as two-phase partitioning bioreactors for in-situ product removal, and for optimizing fed-batch feeding profiles. The economic implications of reaching >120 g/L titers provide a compelling case study for techno-economic analyses of industrial biotechnology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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